(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
A study by Soni et al. (2015) synthesized and evaluated a series of compounds, including derivatives similar to the specified chemical, for their potential as anti-cancer agents. The study found that analogues exhibited potent anti-cancer activity in cell viability assays against A549 and L132 cell lines. The compounds demonstrated cell death through acridine orange/ethidium bromide staining and DNA fragmentation studies, suggesting their potential application in cancer treatment through apoptosis induction (J. Soni, S. Sanghvi, R. Devkar, Sonal Thakore, 2015).
Antimicrobial Activity
Research by Horishny et al. (2022) on the synthesis and biological evaluation of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives demonstrated significant antimicrobial potency against a range of bacteria and fungi. The study highlighted the compounds' effectiveness in combating resistant strains, including MRSA, P. aeruginosa, and E. coli, showcasing their potential as novel antimicrobial agents with varying modes of action to address drug resistance issues (V. Horishny, A. Geronikaki, V. Kartsev, et al., 2022).
Corrosion Inhibition
A study by Bedair et al. (2022) investigated the corrosion inhibition properties of newly synthesized diazinyl derivatives, including compounds structurally similar to the specified chemical. These compounds demonstrated excellent efficacy as corrosion inhibitors for mild steel in hydrochloric acid, showing high inhibition efficiency and suggesting their potential application in protecting metals against corrosion in acidic environments (M. Bedair, H. M. Elaryian, E. Gad, et al., 2022).
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) demonstrated significant anti-inflammatory activity. The synthesized derivatives showed potential as new non-steroidal anti-inflammatory drugs (NSAIDs), indicating applications in the treatment of inflammatory conditions (K. Sunder, Jayapal Maleraju, 2013).
Properties
IUPAC Name |
methyl 4-[(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-23-17(22)12-4-2-11(3-5-12)10-15-16(21)19(18(24)25-15)13-6-8-14(20)9-7-13/h2-10,20H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKEIYUCWRZRA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.